Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate
Overview
Description
Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is a chemical compound with the molecular formula C16H12ClFO4. It is a derivative of biphenyl, featuring chlorine and fluorine atoms on the biphenyl ring, as well as two carboxylate ester groups. This compound is of interest in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate typically involves the following steps:
Biphenyl Derivation: Starting with biphenyl, the compound undergoes halogenation to introduce chlorine and fluorine atoms at the desired positions on the biphenyl ring.
Carboxylation: The halogenated biphenyl is then subjected to carboxylation reactions to introduce carboxylate ester groups.
Dimethylation: Finally, the carboxylate groups are esterified with methanol to produce the dimethyl ester form of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation and esterification reactions, often using catalysts to improve yield and selectivity. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce the carboxylate groups.
Substitution: Substitution reactions can introduce different functional groups or replace existing atoms on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Hydrogenated or dehalogenated derivatives.
Substitution Products: Compounds with different functional groups or halogen atoms.
Scientific Research Applications
Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to understand the interactions of halogenated biphenyls with biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Dimethyl 3-chloro-3'-fluorobiphenyl-4,5'-dicarboxylate is unique due to its combination of halogen atoms and carboxylate groups on the biphenyl ring. Similar compounds include:
Biphenyl-3,4,5-tricarboxylic acid: Lacks halogen atoms.
3,3'-Dichlorobiphenyl-4,4'-dicarboxylate: Lacks fluorine atom.
3,3'-Difluorobiphenyl-4,4'-dicarboxylate: Lacks chlorine atom.
Properties
IUPAC Name |
methyl 2-chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO4/c1-21-15(19)11-5-10(6-12(18)7-11)9-3-4-13(14(17)8-9)16(20)22-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJJKQKQZMESAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743020 | |
Record name | Dimethyl 3'-chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-21-3 | |
Record name | Dimethyl 3'-chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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